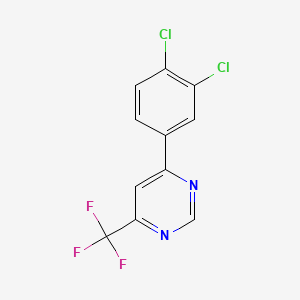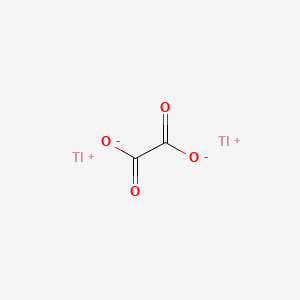
Thallium(I) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(I) oxalate is a chemical compound with the formula Tl₂C₂O₄ It is a salt formed from thallium and oxalic acid Thallium is a heavy metal known for its high toxicity, and oxalate is an anion derived from oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(I) oxalate can be synthesized by reacting thallium(I) carbonate with oxalic acid in an aqueous solution. The reaction typically occurs in a molar ratio of 1:2 (thallium(I) carbonate to oxalic acid). The reaction conditions involve dissolving the reactants in water and allowing the mixture to react, forming this compound and carbon dioxide as a byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the appropriate molar ratios and reaction conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(I) oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(I) can be oxidized to thallium(III) using strong oxidizing agents such as nitric acid or aqua regia.
Reduction: this compound can be reduced back to thallium metal using reducing agents like hydrogen gas or zinc in acidic conditions.
Substitution: this compound can participate in substitution reactions where the oxalate anion is replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) oxalate or thallium(III) oxide.
Reduction: Thallium metal.
Substitution: Thallium chloride or thallium sulfate.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which thallium(I) oxalate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can interfere with potassium channels in cells, leading to disruptions in cellular processes. This interference can cause toxic effects, making thallium compounds highly poisonous .
Comparación Con Compuestos Similares
Thallium(I) acetate: Another thallium(I) compound used in microbiology as a selective growth medium.
Thallium(I) chloride: A thallium(I) salt with applications in chemical synthesis and research.
Thallium(I) sulfate: Used in the production of thallium-based compounds and in various industrial processes.
Uniqueness: Thallium(I) oxalate is unique due to its specific reactivity with oxalic acid and its ability to form complex structures with strong hydrogen bonds. This makes it distinct from other thallium(I) compounds, which may not exhibit the same structural properties .
Propiedades
Número CAS |
30737-24-7 |
|---|---|
Fórmula molecular |
C2O4Tl2 |
Peso molecular |
496.79 g/mol |
Nombre IUPAC |
oxalate;thallium(1+) |
InChI |
InChI=1S/C2H2O4.2Tl/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |
Clave InChI |
WVNUZODXEDDHRM-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].[Tl+].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


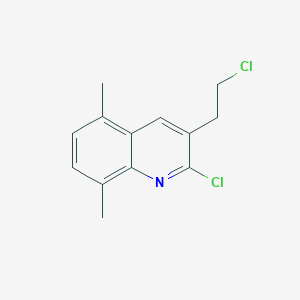

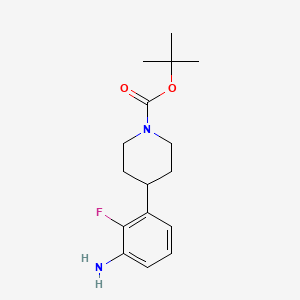
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
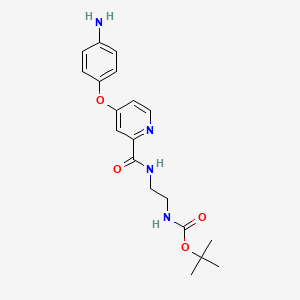

![D-[2-2H]glucose](/img/structure/B13722136.png)
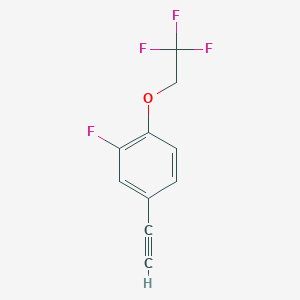
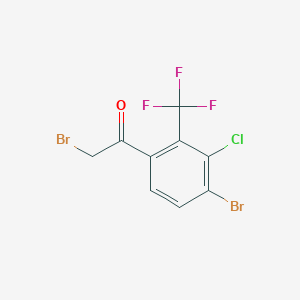
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)


